4-(Chloromethyl)-3-ethyl-1,2-oxazole

Description

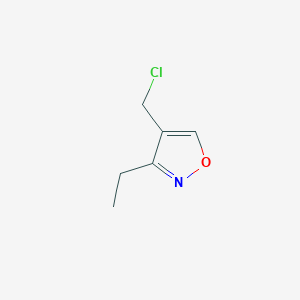

Chemical Structure and Properties 4-(Chloromethyl)-3-ethyl-1,2-oxazole (C₆H₈ClNO) is a heterocyclic organic compound featuring a five-membered oxazole ring with a chloromethyl (-CH₂Cl) group at position 4 and an ethyl (-CH₂CH₃) substituent at position 2. Its molecular weight is 145.63 g/mol, and it is characterized by the InChIKey FJZSEPHKYYJAJX-UHFFFAOYSA-N .

Properties

IUPAC Name |

4-(chloromethyl)-3-ethyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO/c1-2-6-5(3-7)4-9-8-6/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZSEPHKYYJAJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC=C1CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820705-91-6 | |

| Record name | 4-(chloromethyl)-3-ethyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-3-ethyl-1,2-oxazole typically involves the chloromethylation of 3-ethyl-1,2-oxazole. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or chlorotrimethylsilane in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride . The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group on the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-3-ethyl-1,2-oxazole undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its reactivity.

Reduction: Reduction reactions can be used to convert the chloromethyl group to a methyl group or other derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Nucleophilic Substitution: Products include substituted oxazoles with various functional groups depending on the nucleophile used.

Oxidation: Products may include oxazole derivatives with additional oxygen-containing functional groups.

Reduction: Products include reduced oxazole derivatives with modified alkyl groups.

Scientific Research Applications

4-(Chloromethyl)-3-ethyl-1,2-oxazole has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.

Materials Science: It is used in the development of novel polymers and materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-3-ethyl-1,2-oxazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to therapeutic effects or toxicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 4-(chloromethyl)-3-ethyl-1,2-oxazole, highlighting variations in substituents, heterocyclic cores, and molecular properties:

Key Observations

Substituent Effects: Positional Variations: Shifting the chloromethyl group (e.g., from position 4 in oxazole to position 5 in oxadiazole derivatives) alters electronic and steric profiles. For example, 5-(chloromethyl)-3-cyclobutyl-1,2-oxazole may exhibit reduced nucleophilic substitution reactivity compared to the target compound due to steric hindrance from the cyclobutyl group. Heterocycle Core: Oxadiazole derivatives (e.g., compounds in ) differ from oxazoles in ring structure, with oxadiazoles containing two nitrogen atoms.

Chloromethyl groups are highly reactive toward nucleophilic substitution, enabling cross-coupling or alkylation reactions. This reactivity is shared across all chloromethyl-containing analogues (e.g., ).

Biological Activity

4-(Chloromethyl)-3-ethyl-1,2-oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacokinetics, and therapeutic applications.

- Chemical Name : this compound

- CAS Number : 1820705-91-6

- Molecular Formula : CHClNO

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Target Interaction : Similar compounds have been shown to interact with enzymes and receptors that play crucial roles in inflammation and cellular growth.

- Mode of Action : The compound likely engages in both covalent and non-covalent interactions with its targets, leading to conformational changes that alter the activity of these molecules.

- Biochemical Pathways : It has been suggested that this compound may influence pathways related to inflammation and pain perception, potentially exerting anti-inflammatory effects through the inhibition of cyclooxygenases (COX) and the nuclear factor kappa B (NF-κB) pathway.

Pharmacokinetics

Research on related compounds indicates that they may exhibit a slower onset of action and prolonged elimination times compared to standard analgesics like acetylsalicylic acid. This suggests that this compound could have a sustained therapeutic effect.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxazole derivatives. For example, compounds structurally related to this compound have demonstrated significant cytotoxicity against various cancer cell lines, including:

- HT-29 (colon adenocarcinoma)

- MDA-MB-231 (breast adenocarcinoma)

These compounds induce apoptosis through mitochondrial-mediated mechanisms, characterized by changes in mitochondrial membrane potential and modulation of apoptotic markers such as Bax and Bcl-2 .

Antimicrobial Activity

There is also evidence suggesting that oxazole derivatives exhibit antimicrobial properties. These compounds can serve as effective agents against a range of bacterial strains, making them valuable in the development of new antibiotics .

Case Studies

Several studies have investigated the biological activity of oxazole derivatives:

- Study on Anticancer Activity : A series of novel oxazole derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. The results indicated a strong correlation between structural modifications and enhanced anticancer activity, particularly through apoptosis induction mechanisms .

- Antimicrobial Screening : Another study evaluated the antimicrobial efficacy of various oxazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed promising results, suggesting that these compounds could be developed into new antimicrobial agents .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.